Afamelanotide is derived from the natural peptide α-melanocyte-stimulating hormone, modified to enhance its stability and potency. The International Nonproprietary Name for afamelanotide is simply "afamelanotide," while its chemical classification falls under the category of genetic disorder agents. The compound has been assigned the Anatomical Therapeutic Chemical classification code D02BB02, indicating its use as an emollient and protective agent against phototoxicity .
The synthesis of afamelanotide acetate involves a solution-phase peptide synthesis method. This process utilizes commercially available amino acids and reagents to construct the peptide chain, followed by acetylation to form the acetate salt. The key steps in the synthesis include:
The final product is characterized by its enhanced stability and prolonged half-life compared to its natural counterpart, α-melanocyte-stimulating hormone .
Afamelanotide acetate has a complex molecular structure characterized by the following features:
The three-dimensional structure of afamelanotide allows it to effectively bind to melanocortin receptors, facilitating its biological activity.
Afamelanotide undergoes several chemical reactions during its metabolic processes:
Afamelanotide functions primarily as an agonist for the melanocortin-1 receptor (MC1-R). Upon binding to this receptor on melanocytes, it activates downstream signaling pathways that lead to increased eumelanin production. This mechanism involves:
Afamelanotide acetate exhibits several notable physical and chemical properties:
Afamelanotide acetate has significant therapeutic applications:
Afamelanotide acetate is a synthetic tridecapeptide analogue of the endogenous α-melanocyte-stimulating hormone (α-melanocyte-stimulating hormone). Its design specifically addresses limitations of natural α-melanocyte-stimulating hormone, including enzymatic instability and transient biological activity. The peptide backbone retains 13 amino acids but incorporates strategic substitutions at positions 4 and 7: Norleucine (Nle) replaces methionine at position 4, and D-phenylalanine (D-Phe) substitutes L-phenylalanine at position 7 [1] [5]. These modifications yield the systematic name [Nle⁴,D-Phe⁷]-α-melanocyte-stimulating hormone, commonly abbreviated as NDP-α-melanocyte-stimulating hormone [6] [10].
The rationale for these substitutions stems from structure-activity relationship studies. Natural α-melanocyte-stimulating hormone (sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) undergoes rapid proteolytic cleavage in vivo, particularly at the Met⁴-Glu⁵ bond. Norleucine substitution eliminates oxidation-prone methionine while maintaining hydrophobic character. Meanwhile, the D-configuration at position 7 enhances resistance to chymotryptic endopeptidases and significantly increases binding affinity for the melanocortin 1 receptor [1] [5]. This results in a 10-fold greater potency at melanocortin 1 receptor compared to native α-melanocyte-stimulating hormone, as confirmed by cyclic adenosine monophosphate signaling assays [5].
Table 1: Amino Acid Sequence Comparison of α-Melanocyte-Stimulating Hormone and Afamelanotide
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
α-Melanocyte-Stimulating Hormone | Ac-Ser | Tyr | Ser | Met | Glu | His | Phe | Arg | Trp | Gly | Lys | Pro | Val-NH₂ |
Afamelanotide | Ac-Ser | Tyr | Ser | Nle | Glu | His | D-Phe | Arg | Trp | Gly | Lys | Pro | Val-NH₂ |
The structural innovations in afamelanotide acetate confer superior metabolic stability and receptor interaction kinetics. Replacement of L-Phe⁷ with its D-isomer creates steric hindrance against carboxypeptidases and aminopeptidases, extending plasma half-life from minutes (observed with natural α-melanocyte-stimulating hormone) to approximately 30 minutes in free form [1] [6]. Norleucine at position 4 prevents methionine oxidation—a common degradation pathway—while preserving hydrophobic interactions critical for melanocortin 1 receptor activation [3] [10].
Biophysical analyses reveal that afamelanotide adopts a β-turn conformation spanning residues 6–9 (His-D-Phe-Arg-Trp), which facilitates optimal engagement with melanocortin 1 receptor's transmembrane domain. Nuclear magnetic resonance spectroscopy confirms stabilization of this bioactive conformation through D-Phe⁷, which enhances hydrogen bonding with Glu⁹⁴ and Asn⁹⁷ residues on melanocortin 1 receptor [5] [10]. This conformation increases binding affinity (Kd = 0.21 nM) compared to natural α-melanocyte-stimulating hormone (Kd = 1.8 nM) [5].
The acetate counterion further optimizes physiochemical properties by improving solubility during manufacturing and reducing aggregation propensity in the solid state. This is critical for formulating stable implants [3] [10].
Table 2: Key Physiochemical Properties of Afamelanotide Acetate
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₈₀H₁₁₅N₂₁O₂₁ (acetate) | Mass spectrometry | Confirms structural integrity |
Molecular Weight | 1706.9 g/mol | Mass spectrometry | Quality control metric |
Isoelectric Point | 8.2 | Capillary isoelectric focusing | Predicts solubility behavior |
Extinction Coefficient | 8480 M⁻¹cm⁻¹ | UV spectroscopy (280 nm) | Quantifies peptide concentration |
Secondary Structure | β-turn (Residues 6-9) | Circular dichroism/NMR | Confirms bioactive conformation |
Afamelanotide acetate’s clinical utility relies on advanced delivery systems to overcome its short plasma half-life (approximately 30 minutes in unformulated state). The commercial implant (Scenesse®) encapsulates 16 mg of afamelanotide acetate within a biodegradable matrix of poly(D,L-lactide-co-glycolide), specifically designed for sustained subcutaneous release [3] [6]. This copolymer undergoes hydrolytic degradation into lactic acid and glycolic acid metabolites, which are further metabolized via the Krebs cycle, eliminating concerns about long-term biocompatibility [6].
The release kinetics follow a biphasic profile: an initial burst release (approximately 30% within 24 hours) achieves therapeutic concentrations rapidly, followed by sustained release over 10 days. Pharmacokinetic studies demonstrate that >90% of the drug is released by day 5 post-implantation, with plasma concentrations becoming undetectable by day 10 [6]. This aligns with the elimination half-life observed after implant administration (approximately 15 hours), which contrasts sharply with the 30-minute half-life of the free peptide in plasma [6].
The poly(D,L-lactide-co-glycolide) matrix composition (lactide:glycolide ratio ≈ 75:25) is engineered to balance degradation rate and mechanical integrity. Higher lactide content extends degradation time to ≥60 days—sufficient to ensure complete drug release before polymer erosion. Implant geometry (cylindrical rod, 1.5 mm diameter × 15 mm length) optimizes surface-to-volume ratio for predictable release kinetics [3]. Manufacturing involves co-dissolution of peptide and polymer in organic solvent, followed by extrusion and lyophilization to form sterile implants. This process maintains peptide stability, as confirmed by high-performance liquid chromatography purity >98% [6] [10].
Table 3: Release Kinetics of Afamelanotide from Poly(D,L-lactide-co-glycolide) Implants
Time Post-Implantation | Cumulative Drug Released (%) | Plasma Concentration (ng/mL) |
---|---|---|
24 hours | 25–35% | 3.7 ± 1.3 |
48 hours | 50–60% | 2.9 ± 1.1 |
5 days | >90% | 0.8 ± 0.3 |
10 days | 100% | Not detectable |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7